molecular formula C27H31N7O2 B605732 AZ-5104 CAS No. 1421373-98-9

AZ-5104

Cat. No. B605732
Key on ui cas rn: 1421373-98-9
M. Wt: 485.6 g/mol
InChI Key: IQNVEOMHJHBNHC-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

A solution of acryloyl chloride (0.584 mL, 1M in CH2Cl2, 0.58 mmol) was added dropwise to N1-(2-dimethylaminoethyl)-N4-[4-(1H-indol-3-yl)pyrimidin-2-yl]-5-methoxy-N1-methylbenzene-1,2,4-triamine (Intermediate 168, 252 mg, 0.58 mmol) in CH2Cl2 (10 mL) and the mixture was then stirred at −5° C. for 1 h. The mixture was then diluted with CH2Cl2 (100 mL), and the resulting solution was washed with sat. NaHCO3 (25 mL), water (25 mL), and then sat. brine (25 mL), and was then concentrated in vacuo. Purification by FCC, eluting with 0-30% CH3OH in CH2Cl2 gave the title compound (76 mg, 27%) as a white solid; 1H NMR (CDCl3) 2.25 (6H, s), 2.27-2.34 (3H, m), 2.69 (3H, s), 2.84-2.94 (2H, m), 3.87 (3H, s), 5.68 (1H, dd), 6.40 (1H, d), 6.48 (1H, dd), 6.78 (1H, s), 7.03 (1H, d), 7.08-7.20 (2H, m), 7.33 (1H, dd), 7.65 (1H, s), 8.12 (1H, d), 8.26 (1H, d), 8.59 (1H, s), 9.74 (1H, s), 9.97 (1H, s), 10.24 (1H, s); m/z: ES+ MH+ 486.
Quantity
0.584 mL
Type
reactant
Reaction Step One
Name
N1-(2-dimethylaminoethyl)-N4-[4-(1H-indol-3-yl)pyrimidin-2-yl]-5-methoxy-N1-methylbenzene-1,2,4-triamine
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Intermediate 168
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[CH3:6][N:7]([CH3:37])[CH2:8][CH2:9][N:10]([CH3:36])[C:11]1[C:12]([NH2:35])=[CH:13][C:14]([NH:19][C:20]2[N:25]=[C:24]([C:26]3[C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[NH:28][CH:27]=3)[CH:23]=[CH:22][N:21]=2)=[C:15]([O:17][CH3:18])[CH:16]=1>C(Cl)Cl>[CH3:37][N:7]([CH3:6])[CH2:8][CH2:9][N:10]([CH3:36])[C:11]1[CH:16]=[C:15]([O:17][CH3:18])[C:14]([NH:19][C:20]2[N:25]=[C:24]([C:26]3[C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[NH:28][CH:27]=3)[CH:23]=[CH:22][N:21]=2)=[CH:13][C:12]=1[NH:35][C:1](=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0.584 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
N1-(2-dimethylaminoethyl)-N4-[4-(1H-indol-3-yl)pyrimidin-2-yl]-5-methoxy-N1-methylbenzene-1,2,4-triamine
Quantity
252 mg
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)N)C)C
Name
Intermediate 168
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)N)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at −5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with sat. NaHCO3 (25 mL), water (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
sat. brine (25 mL), and was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 0-30% CH3OH in CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCN(C1=C(C=C(C(=C1)OC)NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)NC(C=C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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